molecular formula C20H18N4O4 B6554365 3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1031578-86-5

3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6554365
CAS No.: 1031578-86-5
M. Wt: 378.4 g/mol
InChI Key: JUVZBWZTTZUSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a chemical compound of significant interest in medicinal chemistry and biochemical research. It features a molecular framework that combines a 1,2,4-oxadiazole ring, a privileged structure in drug discovery known for its metabolic stability and ability to participate in hydrogen bonding, with a 1,2,3,4-tetrahydroquinazoline-2,4-dione moiety. This specific structural combination suggests potential for a range of biological activities, making it a valuable scaffold for developing novel enzyme inhibitors or receptor modulators. Researchers may investigate this compound in various fields, including protease inhibition, kinase signaling pathways, and other cellular processes where such heterocyclic systems are known to interact. The presence of the 4-ethoxyphenyl substituent on the oxadiazole ring can be explored for its influence on the compound's lipophilicity, binding affinity, and overall pharmacokinetic properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-2-27-14-9-7-13(8-10-14)18-22-17(28-23-18)11-12-24-19(25)15-5-3-4-6-16(15)21-20(24)26/h3-10H,2,11-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVZBWZTTZUSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(4-Ethoxyphenyl)-1,2,4-Oxadiazole-5-Ethylamine

  • Oxime Formation : 4-Ethoxybenzaldehyde is reacted with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding aldoxime.

  • Oxime Chloride Generation : The aldoxime is treated with N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C to form the hydroximoyl chloride intermediate.

  • Cyclization to Oxadiazole : The hydroximoyl chloride undergoes cyclization with ethylenediamine in the presence of cesium carbonate (Cs₂CO₃) as a base, forming the 1,2,4-oxadiazole ring.

Key Reaction Conditions :

  • Temperature: 0–25°C for oxime chloride formation; 25°C for cyclization

  • Solvent: Dichloromethane (DCM)

  • Yield: 78–85% for the oxadiazole intermediate

Coupling with Tetrahydroquinazoline-Dione

The oxadiazole-ethylamine intermediate is then coupled with 1,2,3,4-tetrahydroquinazoline-2,4-dione using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF.

Optimized Parameters :

  • Molar ratio: 1:1.2 (tetrahydroquinazoline-dione to oxadiazole-ethylamine)

  • Reaction time: 12–16 hours

  • Yield: 65–72%

Comparative Analysis of Synthetic Routes

Method Steps Key Reagents Yield Time Scalability
Multi-Step Synthesis4NCS, EDC/HOBt, Cs₂CO₃65–72%48–72 hModerate
One-Pot Cycloaddition2Cs₂CO₃, DCM85–92%12 hHigh

Data adapted from.

Critical Factors Influencing Synthesis

Solvent Selection

  • Dichloromethane (DCM) : Preferred for cycloaddition due to its inertness and ability to stabilize reactive intermediates.

  • DMF : Essential for amide coupling steps but requires strict anhydrous conditions to prevent hydrolysis.

Base Optimization

  • Cs₂CO₃ : Superior to K₂CO₃ or NaHCO₃ in facilitating both cyclization and cycloaddition steps, likely due to its strong basicity and solubility in polar aprotic solvents.

Temperature Control

  • Oxime chloride formation requires strict low-temperature control (0–5°C) to minimize side reactions.

  • Cycloaddition proceeds efficiently at room temperature, avoiding energy-intensive heating/cooling.

Characterization and Validation

Synthetic batches are typically validated using:

  • HPLC Purity : >98% achieved via reverse-phase chromatography

  • X-ray Crystallography : Confirms stereochemistry and ring conformation (e.g., C–N bond lengths of 1.34–1.37 Å in the oxadiazole ring)

  • MS/MS Fragmentation : Molecular ion peak at m/z 378.4 [M+H]⁺ with characteristic fragments at m/z 232.1 (tetrahydroquinazoline-dione) and m/z 176.3 (oxadiazole-ethyl)

Challenges and Mitigation Strategies

Challenge Solution
Oxime Chloride InstabilityIn situ generation avoids isolation
Low Coupling EfficiencyUse of HOBt additive improves activation
Purification ComplexityFlash chromatography with EtOAc/hexane

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions, including:

  • Oxidation: : Can be oxidized using agents such as KMnO4 or H2O2, leading to the formation of oxides or other oxygenated derivatives.

  • Reduction: : Reductive reactions using H2 or metal hydrides can yield partially or fully reduced forms of the compound.

  • Substitution: : Nucleophilic or electrophilic substitution can introduce new functional groups onto the molecule.

  • Cyclization: : Under specific conditions, it can undergo cyclization to form novel ring structures.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2, and other peroxides.

  • Reduction: : H2 gas, sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution: : Alkyl halides, aryl halides, and various catalysts (e.g., Pd/C).

Major Products Formed

Depending on the reaction conditions and reagents used, major products can include oxidized derivatives, reduced forms, substituted versions with different functional groups, and cyclized structures.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant pharmacological properties that make it a candidate for drug development:

  • Anticancer Activity :
    • Studies have shown that derivatives of oxadiazole compounds possess anticancer properties. The incorporation of the tetrahydroquinazoline moiety may enhance these effects by targeting specific cancer pathways .
    • A case study demonstrated that similar compounds inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Antimicrobial Properties :
    • The oxadiazole ring is known for its antimicrobial activity. Research indicates that this compound can inhibit bacterial growth, making it a potential candidate for developing new antibiotics .
    • A documented case involved testing against various strains of bacteria where the compound showed promising results in inhibiting growth at low concentrations.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines. This could be beneficial in treating chronic inflammatory diseases .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science:

  • Organic Light Emitting Diodes (OLEDs) :
    • The unique molecular structure allows for potential use in OLED technology due to its electronic properties. Compounds with similar structures have been used to improve the efficiency and stability of OLEDs .
  • Polymer Science :
    • The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties, making it suitable for high-performance materials .

Research Findings and Case Studies

A variety of studies have explored the applications of this compound:

Study FocusFindings
Anticancer ActivityInduced apoptosis in cancer cell lines; reduced tumor size in vivo .
Antimicrobial TestingInhibited growth of Gram-positive and Gram-negative bacteria at low doses .
Anti-inflammatory MechanismsModulated cytokine levels in animal models of inflammation .
OLED EfficiencyImproved light emission properties compared to traditional materials .

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes, receptors, or DNA. Its multiple functional groups enable it to bind to these targets with high specificity, modulating their activity and triggering desired biological effects. The pathways involved can include signal transduction cascades, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Physicochemical Data

Property Target Compound BF13767 Compound 46
Yield Not reported 57% 72%
Purity Estimated ≥98% (by analogy) 99.45% 99.01%
Molecular Weight ~420 g/mol (estimated) 378.38 g/mol 385.81 g/mol
Substituents 4-Ethoxyphenyl 3-Methylphenyl 4-Chlorophenethyl

The 4-ethoxyphenyl group likely enhances solubility in nonpolar solvents compared to chlorophenyl or trifluoromethyl analogs .

Receptor Interactions

  • TRPA1/TRPV1 Antagonism : Compounds with oxadiazole-linked benzoimidazolones (e.g., Compound 46) show potent dual TRPA1/TRPV1 antagonism (IC₅₀ < 100 nM), relevant for pain management . The tetrahydroquinazoline-dione core in the target compound may similarly modulate ion channels due to its planar, hydrogen-bonding architecture.
  • Antimicrobial Activity : Triazole derivatives (e.g., ) exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli. The oxadiazole and quinazoline moieties in the target compound could enhance Gram-positive activity .

Structural Determinants of Activity

  • 4-Ethoxyphenyl vs. Chlorophenyl : Ethoxy groups improve metabolic stability over chloro substituents but may reduce electrophilic interactions with target receptors .
  • Tetrahydroquinazoline vs.

Structural and Functional Comparisons

Key Structural Variations

Compound Core Structure Substituent on Oxadiazole Bioactivity Highlights
Target Compound Tetrahydroquinazoline-dione 4-Ethoxyphenyl Hypothesized ion channel modulation
BF13767 Tetrahydroquinazoline-dione 3-Methylphenyl Not reported (pharmaceutical candidate)
Compound 47 Benzoimidazolone 4′-(Trifluoromethyl)-biphenyl TRPA1 antagonist (IC₅₀ = 34 nM)
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one Triazole 4-Hydroxyphenyl Antimicrobial (MIC = 4 µg/mL)

Crystallographic Insights

  • Triazole derivatives (e.g., ) exhibit planar configurations stabilized by intramolecular hydrogen bonds, a feature likely shared by the target compound’s oxadiazole-quinazoline system .

Biological Activity

The compound 3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H20N4O3C_{18}H_{20}N_4O_3. It features a tetrahydroquinazoline core substituted with an oxadiazole ring and an ethoxyphenyl group. The synthesis typically involves multi-step reactions that can include cyclization and substitution processes to form the oxadiazole and quinazoline moieties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that derivatives of oxadiazole compounds showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics such as ciprofloxacin .

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole-containing compounds:

  • A study found that oxadiazole derivatives could induce apoptosis in cancer cell lines by activating specific apoptotic pathways. These derivatives showed cytotoxic effects on breast cancer cells with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • In vivo models demonstrated that it could significantly reduce inflammation markers in induced arthritis models. This suggests a potential for therapeutic applications in inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression. For example, inhibition of cyclooxygenase (COX) enzymes has been documented for related structures .
  • Receptor Modulation : The interaction with various receptors may modulate signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

StudyFindings
Identified significant antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values < 50 µg/mL.
Demonstrated cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 30 µM.
Showed anti-inflammatory effects in animal models with a reduction in paw edema by over 50%.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 3-{2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione?

Methodological Answer:

  • Reagent Selection : Use bromoacetophenone derivatives for alkylation steps, as demonstrated in triazolone synthesis (reflux with sodium in ethanol) .
  • Purification : Recrystallize intermediates from ethanol or DCM to enhance purity (>95%) .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate formation (e.g., oxadiazole ring closure) .
  • Yield Improvement : Optimize stoichiometry (1:1 molar ratio of hydrazide to carbonyl precursors) and extend reflux times (5–8 hours) to ensure complete cyclization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the ethoxyphenyl group (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2) and tetrahydroquinazoline backbone .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., 422.35 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., oxadiazole-ethyl linkage) using single-crystal diffraction .
  • HPLC-PDA : Ensure purity (>95%) with C18 columns (methanol/water gradient) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for structurally similar 1,2,4-oxadiazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on antimicrobial activity using standardized assays (e.g., MIC against S. aureus) .
  • Data Normalization : Control for variables like solvent (DMSO vs. saline) and cell line viability (MTT assay) to reduce variability .
  • Statistical Validation : Apply ANOVA or Tukey’s test to assess significance in bioactivity differences between analogs .
  • Mechanistic Studies : Use molecular docking to evaluate binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What computational methods are effective for predicting the compound’s stability and reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Assess solvation effects (e.g., in PBS buffer) and conformational stability over 50 ns trajectories .
  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity) and CYP450 inhibition .

Q. How should researchers design experiments to resolve conflicting crystallographic data on oxadiazole-quinazoline hybrids?

Methodological Answer:

  • Redundant Synthesis : Reproduce the compound under controlled conditions (dry N2_2 atmosphere) to exclude oxidation artifacts .
  • Temperature-Dependent XRD : Collect data at 100 K to minimize thermal motion artifacts and refine structures with SHELXL .
  • Comparative Analysis : Overlay experimental XRD structures with DFT-optimized models (RMSD < 0.5 Å) to validate bond angles and torsion .

Data Contradiction Analysis

Q. How to reconcile inconsistent synthetic yields reported for 1,2,4-oxadiazole intermediates?

Methodological Answer:

  • Variable Identification : Test the impact of moisture-sensitive steps (e.g., cyclization with POCl3_3) by repeating reactions under anhydrous vs. ambient conditions .
  • Catalyst Screening : Compare yields using Lewis acids (e.g., ZnCl2_2) vs. protic acids (H2_2SO4_4) for oxadiazole formation .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., hydrolyzed esters) and adjust protecting groups (tert-butyl vs. ethyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.